molecular formula C23H22N6O4S B2534683 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1019098-60-2

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2534683
CAS RN: 1019098-60-2
M. Wt: 478.53
InChI Key: AXZIQVLYPNDAOQ-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Heterocyclic Compounds

    A study outlined the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring their potential as antipsychotic agents. These compounds were synthesized to evaluate their behavioral effects in animal models without interacting with dopamine receptors, a common target for antipsychotic drugs (Wise et al., 1987).

  • Antioxidant and Antitumor Activities

    Research on the cyanoacetamide derivatives of benzothiophenes demonstrated promising antioxidant activities. The study highlighted the potential of these compounds in medicinal chemistry, showcasing their synthesis and evaluation for biological activities (Bialy & Gouda, 2011).

  • Anti-inflammatory Agents

    Another study focused on the synthesis of novel thiazolidinone derivatives for their anti-inflammatory properties. These compounds were evaluated through in-vitro and in-vivo models, demonstrating significant activity and underscoring the role of such molecules in developing new therapeutic agents (Nikalje, Hirani, & Nawle, 2015).

properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-12-4-6-15(8-13(12)2)25-18(30)10-29-20(24)19(23(27-29)34-3)22-26-21(28-33-22)14-5-7-16-17(9-14)32-11-31-16/h4-9H,10-11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZIQVLYPNDAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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